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Compound Focus: Sabizabulin
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Cat. No.: S516751

Drug Background and Mechanism of Action

Sabizabulin (VERU-111) is an oral, first-in-class, new chemical entity that functions as a microtubule
disruptor with dual anti-inflammatory and host-mediated antiviral properties. This novel small molecule
(chemical formula: C21H19N304) represents a significant advancement in the therapeutic approach to viral-
induced Acute Respiratory Distress Syndrome (ARDS), particularly in hospitalized patients with moderate to
severe COVID-19 who are at high risk for ARDS and death [1] [2].

The compound's unique mechanism involves binding to the colchicine binding site on the [3-tubulin subunit
while also interacting with a novel site on the a-tubulin subunit, causing cross-linking between a and 3
tubulin subunits. This action results in low nanoemeolar inhibition of microtubule formation and induction of
microtubule depolymerization [3] [1]. Unlike taxanes that stabilize microtubules, sabizabulin targets the
colchicine-binding site to inhibit microtubule polymerization and induce depolymerization [3]. This unique
mechanism causes microtubule fragmentation and disruption of the cytoskeleton, which differs

significantly from what has been observed with other microtubule-targeting agents [3].

The therapeutic effects in COVID-19 ARDS are mediated through multiple pathways:
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e Antiviral activity: By disrupting microtubule function, sabizabulin impedes intracellular trafficking of
SARS-CoV-2 viral particles, thereby reducing viral replication and spread [1] [2]

¢ Anti-inflammatory effects: The drug inhibits the release of pro-inflammatory cytokines and disrupts
the activities of inflammatory cells, potentially mitigating the cytokine storm characteristic of severe
COVID-19 [4] [1]

¢ Endothelial protection: By maintaining endothelial barrier function, sabizabulin may reduce
vascular leakage and pulmonary edema associated with ARDS [4]

Table 1: Key Characteristics of Sabizabulin

Property Description

Chemical Class 2-aryl-4-benzoyl imidazole derivative

Molecular Weight 377.400 g-mol—?

Mechanism Dual o/f tubulin binding leading to microtubule disruption
Administration Oral

Primary Indications COVID-19 ARDS, metastatic castration-resistant prostate cancer
Development Status Phase 3 completed for COVID-19, Fast Track designation

Clinical Evidence and Efficacy Data

Phase 3 Clinical Trial Results

The efficacy profile of sabizabulin in COVID-19 ARDS was established through a randomized,
multicenter, placebo-controlled Phase 3 clinical trial involving hospitalized patients with moderate to severe
COVID-19 at high risk for ARDS and death. The trial demonstrated compelling mortality reductions, leading

to its early termination by an independent Data Monitoring Committee due to overwhelming efficacy [5].

The study enrolled 204 patients randomly assigned (2:1) to receive either 9 mg of oral sabizabulin or
placebo daily for up to 21 days, in addition to standard of care. Baseline characteristics were similar between

treatment groups. The primary endpoint was all-cause mortality up to day 60 [5].
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Table 2: Phase 3 Clinical Trial Efficacy Outcomes for Sabizabulin in COVID-19 ARDS

. Sabizabulin Placebo Relative o o
Efficacy Parameter . Statistical Significance
(n=134) (n=70) Reduction
All-cause Mortality 20.2% (19/94) 45.1% 55.2% P=0.0042
(23/51)

Absolute Mortality
Reduction

ICU Days

Mechanical

Ventilation Days

Hospital Days

24.9 percentage
points

- 43% relative
reduction

- 49% relative
reduction

- 26% relative
reduction

Biomarker Evidence and Predictive Capacity

Odds Ratio: 3.23 (95%

Cl: 1.45-7.22)

P=0.0013

P=0.0013

P=0.0277

In COVID-19 ARDS, several inflammatory biomarkers have demonstrated predictive capacity for

mortality risk assessment. A retrospective cohort study of 122 patients with COVID-19 ARDS treated with

high-dose corticosteroids revealed that specific biomarker thresholds could predict all-cause hospital

mortality with moderate accuracy [6].

Table 3: Inflammatory Biomarkers and Their Predictive Capacity for Mortality in COVID-19 ARDS

Biomarker Predictive Timin Sensitivit Specificit
Threshold 9 y P y

Ferritin >1281 pg/L Baseline 62% 64%

Leukocyte Count >13.7 x 10%/L Baseline 42% 79%

© 2026 Smolecule. All rights reserved. 3/11

Tech Support


https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC11846612/
https://www.smolecule.com/products/s516751?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

) Predictive o s e
Biomarker Timing Sensitivity Specificity
Threshold

Neutrophil-to-Lymphocyte Ratio >12.1 Baseline 61% 7%
(NLR)

C-reactive Protein (CRP) >50 mg/L Day 6 50% 75%
Interleukin-6 (IL-6) >67 mg/L Day 7 56% 79%
Lactate Dehydrogenase (LDH) >396 U/L Day 6 38% 83%

The neutrophil-to-lymphocyte ratio demonstrated the most consistent association with mortality over time,
remaining significant for all days except day 1 after commencing treatment (sensitivity 36-68%, specificity
72-92%) [6]. Additional biomarkers including D-dimer, procalcitonin, and ferritin have also shown

prognostic value in monitoring COVID-19 ARDS progression and treatment response [7].

Experimental Protocols and Methodologies

Clinical Trial Protocol for Sabizabulin in COVID-19 ARDS

Study Design: Randomized, double-blind, placebo-controlled, parallel-group, multicenter Phase 3 trial.

Patient Population:

Hospitalized adult patients (=18 years) with moderate to severe COVID-19
High risk for ARDS and death as determined by clinical criteria

Positive SARS-CoV-2 PCR test or high clinical suspicion

Requiring supplemental oxygen or mechanical ventilation

Exclusion Criteria:

e Pregnancy or breastfeeding

¢ Alanine aminotransferase/aspartate aminotransferase >3x upper limit of normal (ULN) with
concomitant total bilirubin >2x ULN

e Expected transfer to another non-study hospital within 72 hours
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e Participation in other investigational drug trials

Treatment Protocol:

Randomization: 2:1 ratio (sabizabulin:placebo)
Intervention: Sabizabulin 9 mg oral daily or matching placebo

Treatment Duration: Up to 21 days or until hospital discharge, whichever occurs first
Concomitant Medications: Standard of care according to institutional protocols

Endpoint Assessment:

¢ Primary Endpoint: All-cause mortality through Day 60
e Secondary Endpoints:

o Days in intensive care unit (ICU)
Days on mechanical ventilation

o

o

Days in hospital
Incidence of respiratory failure

o

[¢]

Time to clinical improvement

Statistical Considerations:

Sample size calculation based on assumed mortality rate of 45% in placebo group
Interim analysis planned after 150 patients reached Day 60 endpoint

Stratified log-rank test for mortality comparison

Two-sided significance level of P<0.05 considered statistically significant

Biomarker Assessment Protocol

Sample Collection:

¢ Blood samples collected at baseline (prior to first dose) and daily until Day 7 or discharge
e Timing: Samples drawn closest to 8 AM each day

e Processing: Centrifugation at 3000 Rcf for 5 minutes at room temperature

e Storage: Serum aliquots stored at -80°C until analysis

Analytical Methods:

e CRP and D-dimer: Turbidimetric method (C502 Cobas assay)
¢ Ferritin, PCT, and IL-6: Electro-Chemi Luminescent Immuno Assay (ECLIA) tests (E801 Cobas

assay)
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¢ Leukocyte counts: Sysmex automated cell counters with May-Grunwald/Giemsa staining
confirmation
e LDH: Enzymatic analysis

Quality Control:

¢ All assays performed according to manufacturer specifications
¢ Internal quality control samples run with each batch
¢ Participation in external quality assurance programs

Preclinical Study Protocol for Influenza-induced ARDS Model

Animal Model:

e Species: Mice

¢ Induction: HIN1 influenza virus administered via intranasal route

e Controls: Saline (negative control), dexamethasone (anti-inflammatory control), oseltamivir (direct
antiviral control)

Treatment Groups:

e Group 1: Sabizabulin (various doses)
Group 2: Dexamethasone (1 mg/kg)
Group 3: Oseltamivir (standard dose)
Group 4: Saline control

Group 5: Untreated H1N1 infection

Assessment Parameters:

¢ Clinical signs and body weight daily

Lung function measurements (Penh) longitudinally

Bronchioalveolar lavage (BAL) for inflammatory cell counts and cytokine levels
Histopathologic examination of lung tissue

Cytokine analysis: IL-6, TNF-a, IFN-y, CXCL-10, KC

Statistical Analysis:

e Comparison between groups using ANOVA with post-hoc tests
e P-value <0.05 considered statistically significant
¢ False discovery rate control using Benjamini-Hochberg method for multiple comparisons
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Regulatory Status and Future Directions

Current Regulatory Status

Sabizabulin has received Fast Track designation from the U.S. Food and Drug Administration (FDA) for
the treatment of COVID-19 [4]. Following the positive Phase 3 clinical trial results, Veru Inc. has been in
discussions with the FDA regarding regulatory submission pathways. In September 2023, the company
reached an agreement with the FDA on a new Phase 3 clinical trial design to expand the treatment population
to include all hospitalized adult patients with any type of viral-induced ARDS, including those caused by
influenza, RSV, and SARS-CoV-2 [8].

This expanded indication represents a significant opportunity to address the unmet medical need across
viral ARDS, with the FDA acknowledging that ARDS is a well-defined disease with high mortality rates (27-
45%) [8]. The agreed-upon Phase 3 study may serve as a single registration trial for New Drug Application

(NDA) submission, potentially accelerating the approval timeline.

Future Clinical Development

The future development of sabizabulin encompasses several strategic directions:

e Broader Viral ARDS Indication: The planned Phase 3 trial will enroll 408 patients with viral ARDS
from various pathogens, with all-cause mortality at Day 60 as the primary endpoint [8]

¢ Influenza-Specific Studies: Based on compelling preclinical data in influenza models, a Phase 3
clinical trial in hospitalized influenza patients at high risk for ARDS is planned [4]

e Oncology Applications: Continued development in metastatic castration-resistant prostate cancer
and other malignancies [3] [2]

¢ Additional Viral Indications: Pre-IND discussions with FDA regarding development for smallpox
virus using the Animal Rule pathway [8]

Visual Representations

Mechanism of Action Pathway

© 2026 Smolecule. All rights reserved. 7/11 Tech Support


https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://ir.verupharma.com/news-events/press-releases/detail/172/veru-announces-preclinical-results-from-expanded
https://ir.verupharma.com/news-events/press-releases/detail/188/veru-reaches-agreement-with-fda-on-new-phase-3-clinical
https://ir.verupharma.com/news-events/press-releases/detail/188/veru-reaches-agreement-with-fda-on-new-phase-3-clinical
https://www.smolecule.com/products/s516751?utm_src=pdf-body
https://ir.verupharma.com/news-events/press-releases/detail/188/veru-reaches-agreement-with-fda-on-new-phase-3-clinical
https://ir.verupharma.com/news-events/press-releases/detail/172/veru-announces-preclinical-results-from-expanded
https://pmc.ncbi.nlm.nih.gov/articles/PMC9774054/
https://synapse.patsnap.com/article/what-is-sabizabulin-used-for
https://ir.verupharma.com/news-events/press-releases/detail/188/veru-reaches-agreement-with-fda-on-new-phase-3-clinical
https://www.smolecule.com/products/s516751?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C U | e Specifications & Pricing

Sabizabulin

'

Microtubule Disruption

Inhibits cytokine
release

Disrupts viral
trafficking

Reduces viral load/Mitigates cytokine storm

Clinical Benefit: Reduced Mortality

Click to download full resolution via product page

Diagram 1: Sabizabulin's dual mechanism of action in COVID-19 ARDS, showing both antiviral and anti-

inflammatory pathways leading to clinical benefit

Clinical Development Pathway
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Preclinical Studies
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Diagram 2: Clinical development pathway for sabizabulin showing expansion from COVID-19 to broader

viral ARDS indication

Conclusion

Sabizabulin represents a promising therapeutic approach for COVID-19 ARDS and potentially other forms
of viral-induced ARDS. Its dual mechanism of action—combining direct antiviral effects with broad anti-
inflammatory properties—addresses key pathological processes in severe COVID-19. The compelling
mortality reduction demonstrated in the Phase 3 clinical trial, coupled with a favorable safety profile,
positions sabizabulin as a potential significant advancement in the management of critically ill COVID-19

patients.
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The ongoing development program, now expanded to include all forms of viral ARDS, may provide an
important treatment option for a range of serious respiratory infections beyond COVID-19. Further research
should focus on biomarker identification to optimize patient selection and continued exploration of
sabizabulin's potential in other clinical contexts where microtubule disruption may provide therapeutic

benefit.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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